(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol
Description
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid, is a long-chain polyunsaturated fatty acid. It is a crucial component of the human brain, retina, and cell membranes. This compound is known for its significant role in anti-inflammatory processes and is abundant in fish oils and marine algae .
Properties
IUPAC Name |
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNPXZSLCLSEO-SDFXJYFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C\CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol typically involves the formal condensation of the carboxy group of (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid with the hydroxy group of ethanol . This reaction is carried out under controlled conditions to ensure the preservation of the polyunsaturated structure.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as fish oils and marine algae. The extracted oils are then subjected to purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of peroxides and other oxidation products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of saturated or partially saturated derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halogens, and alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties compared to the parent compound .
Scientific Research Applications
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol has numerous scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases.
Industry: Used in the production of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates various signaling pathways, including those involved in inflammation and cell survival. The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
4,7,10,13,16,19-Docosahexaenoic acid: A closely related compound with similar chemical structure and biological functions.
Eicosapentaenoic acid: Another polyunsaturated fatty acid with anti-inflammatory properties.
Arachidonic acid: A polyunsaturated fatty acid involved in inflammatory processes.
Uniqueness
(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaen-1-ol is unique due to its high degree of unsaturation and its specific role in the human brain and retina. Its anti-inflammatory properties and involvement in various signaling pathways also distinguish it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
